Physicochemical Profile: Enhanced Lipophilicity and Altered Molecular Bulk vs. PEITC and PITC
The phenoxyphenyl scaffold of 1-isothiocyanato-4-phenoxybenzene results in a predicted octanol-water partition coefficient (cLogP) of approximately 4.1, which is substantially higher than that of the widely studied aromatic isothiocyanate, phenethyl isothiocyanate (PEITC, cLogP ~3.2) . This difference in lipophilicity is not trivial; it directly influences membrane permeability, intracellular accumulation, and non-specific protein binding. Furthermore, the molecular weight (227.28 g/mol) and the extended planar geometry (due to the diphenyl ether linkage) offer a distinct molecular bulk compared to phenyl isothiocyanate (PITC, MW: 135.19 g/mol), which is critical for probing size-exclusion or steric requirements in target binding pockets [1].
| Evidence Dimension | Lipophilicity (cLogP) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | cLogP: 4.1 ± 0.3; MW: 227.28 g/mol |
| Comparator Or Baseline | Phenethyl Isothiocyanate (PEITC): cLogP ~3.2, MW: 163.24 g/mol; Phenyl Isothiocyanate (PITC): cLogP ~2.8, MW: 135.19 g/mol |
| Quantified Difference | cLogP is ~0.9 units higher than PEITC; MW is ~68 g/mol greater than PITC |
| Conditions | Predicted cLogP values using EPISuite™ (US EPA); molecular weights calculated from molecular formula |
Why This Matters
Procurement of 1-isothiocyanato-4-phenoxybenzene is essential for assays where increased compound lipophilicity or steric bulk is a hypothesized driver of target engagement, selectivity, or cellular uptake, enabling SAR exploration that cannot be achieved with smaller or less lipophilic isothiocyanates.
- [1] PubChem. Phenyl isothiocyanate (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7673. View Source
